![molecular formula C8H16ClNO2 B6245357 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers CAS No. 1820-44-6](/img/no-structure.png)
2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride, Mixture of diastereomers” is a chemical compound with the CAS number 1820-44-6 . It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a cyclobutyl ring, which is a four-membered carbon ring, with two methyl groups (CH3) attached to one of the carbons. Attached to another carbon on the ring is an amino group (NH2). The cyclobutyl ring is also attached to an acetic acid group (CH3COOH). The presence of the amino group and the acetic acid group suggests that this compound could exist as a zwitterion at certain pH levels .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and stereochemistry. For example, its solubility would be influenced by the polar carboxylic acid and amino groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride involves the reaction of a cyclobutane derivative with an amino acid derivative in the presence of a reducing agent to form a mixture of diastereomers. The diastereomers are then separated and the desired product is obtained by hydrochloric acid salt formation.", "Starting Materials": [ "3-bromo-2,2-dimethylcyclobutene", "Glycine ethyl ester hydrochloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-2,2-dimethylcyclobutene is reacted with sodium borohydride in ethanol to form 3-(2,2-dimethylcyclobutyl)propan-1-ol.", "Step 2: The alcohol is then reacted with ethyl chloroformate to form the corresponding carbonate.", "Step 3: The carbonate is reacted with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine to form a mixture of diastereomers.", "Step 4: The diastereomers are separated by column chromatography.", "Step 5: The desired diastereomer is then reacted with hydrochloric acid to form 2-(3-amino-2,2-dimethylcyclobutyl)acetic acid hydrochloride." ] } | |
1820-44-6 | |
Molekularformel |
C8H16ClNO2 |
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
2-(3-amino-2,2-dimethylcyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(3-6(8)9)4-7(10)11;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
InChI-Schlüssel |
XLBXKAQFASGCDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CC1N)CC(=O)O)C.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.